molecular formula C14H23N B1345182 N,N-Dibutylaniline CAS No. 613-29-6

N,N-Dibutylaniline

Cat. No. B1345182
CAS RN: 613-29-6
M. Wt: 205.34 g/mol
InChI Key: FZPXKEPZZOEPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibutylaniline is an organic chemical compound. It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group . This compound is an important precursor to dyes .


Synthesis Analysis

One method to produce N,N-Dibutylaniline is using a mixture of dibutyl tin dichloride and dibutyl stannane with N-benzilideneaniline along with hexamethylphosphoric triamide dissolved in tetrahydrofuran which yields a tin amide compound. This then reacts with benzyl bromide to yield N,N-Dibutylaniline . Another method involves the palladium-catalyzed C–N bond formation which proceeds in excellent yields, using an unsophisticated catalytic system, a mild base, and triflates as electrophiles .


Molecular Structure Analysis

The molecular formula of N,N-Dibutylaniline is C14H23N . The molecular weight is 205.34 g/mol . More detailed structural analysis can be found in the references .


Chemical Reactions Analysis

N,N-Dibutylaniline can undergo various chemical reactions. For instance, it can be used in the synthesis of N,N-dimethylaniline derivatives from dimethylamines and aryl triflates . It can also react with benzyl bromide to yield dibenzylaniline .


Physical And Chemical Properties Analysis

N,N-Dibutylaniline is a liquid at room temperature. It has a refractive index of 1.518 and a density of 0.906 g/mL at 25 °C. It has a boiling point of 269-270 °C .

Safety and Hazards

N,N-Dibutylaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for N,N-Dibutylaniline are not mentioned in the retrieved sources, there is ongoing research in the field of organic chemistry to develop new methods for the synthesis and functionalization of anilines . These advancements could potentially expand the applications of N,N-Dibutylaniline in the future.

properties

IUPAC Name

N,N-dibutylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPXKEPZZOEPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060618
Record name N,N-Dibutylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow liquid; [Sigma-Aldrich MSDS]
Record name N,N-Dibutylaniline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20846
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS RN

613-29-6
Record name N,N-Dibutylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dibutylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N,N-dibutyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dibutylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dibutylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIBUTYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B46ZZS7JCD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dibutylaniline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N-Dibutylaniline
Reactant of Route 3
Reactant of Route 3
N,N-Dibutylaniline
Reactant of Route 4
Reactant of Route 4
N,N-Dibutylaniline
Reactant of Route 5
Reactant of Route 5
N,N-Dibutylaniline
Reactant of Route 6
Reactant of Route 6
N,N-Dibutylaniline

Q & A

Q1: What is the role of N,N-Dibutylaniline in studying micellar catalysis?

A1: N,N-Dibutylaniline plays a crucial role in understanding the kinetics and selectivity of reactions occurring within micelles. Research has demonstrated that N,N-Dibutylaniline, along with the reactant 1-bromobutane and the product N-butylaniline, preferentially solubilize within surfactant micelles in aqueous solutions []. This characteristic makes it a valuable tool for investigating micellar catalysis, specifically in the N-alkylation of aniline [].

Q2: Can you elaborate on the significance of N,N-Dibutylaniline in studying the aggregation behavior of nonionic detergents?

A2: N,N-Dibutylaniline acts as a quencher in fluorescence studies using pyrene as a probe, allowing researchers to investigate the aggregation behavior of nonionic detergents like Triton X-114 []. By analyzing the quenching interactions between the fluorophore (pyrene) and quencher (N,N-Dibutylaniline) within micelles, scientists can gain insights into the changes in polarity and aggregation number of the detergent upon clouding, as well as the impact of additives like salts and other surfactants [].

Q3: How is N,N-Dibutylaniline employed in laser-induced exciplex fluorescence studies of fuel evaporation?

A3: N,N-Dibutylaniline is a key component of a fuel mixture, alongside 1-cyanonaphthalene and n-dodecane, utilized in laser-induced exciplex fluorescence studies to visualize and quantify fuel evaporation in engine sprays []. The distinct fluorescence properties of the fuel mixture when excited by a laser allow researchers to differentiate between the gaseous and liquid phases of the fuel spray, providing valuable information about the evaporation process under various engine conditions, including different orifice geometries, injection pressures, and chamber temperatures [].

Q4: How does the structure of N,N-Dibutylaniline contribute to its application in molecular electronics?

A4: N,N-Dibutylaniline's structure, featuring an electron-donating N,N-dibutylaniline group linked to an electron-accepting moiety through a π-bridge, makes it suitable for molecular rectification applications []. When incorporated into Langmuir-Blodgett films, these molecules exhibit asymmetric current-voltage characteristics due to anion-induced dipole reversal []. This property makes them promising candidates for molecular diodes and other molecular electronic devices.

Q5: What is the role of N,N-Dibutylaniline in the development of organic photovoltaic materials?

A5: N,N-Dibutylaniline serves as a terminal group in the synthesis of oligo(phenyleneethynediyl) (OPE) derivatives, which are then conjugated with fullerenes (C60) to create active materials for organic photovoltaic devices []. When incorporated as a terminal group, N,N-Dibutylaniline enhances the electron-donating ability of the OPE moiety, significantly improving the performance of the photovoltaic devices compared to those without it [].

Q6: How is N,N-Dibutylaniline used in the synthesis of phthalocyanine dyes?

A6: N,N-Dibutylaniline is a coupling agent in the synthesis of novel azo compounds, which are then used to create phthalocyanine zinc complexes under microwave irradiation []. This approach provides a more efficient method for synthesizing phthalocyanine dyes, which have applications in various fields, including photodynamic therapy and optical data storage.

Q7: Can you explain the significance of N,N-Dibutylaniline in synthesizing two-photon absorbing materials?

A7: N,N-Dibutylaniline serves as a strong electron donor in the development of spirofluorene-based quadrupolar two-photon absorbing dyes []. These dyes, with N,N-Dibutylaniline at their termini, exhibit high two-photon absorption cross-sections due to their extended conjugation and are successfully employed as photosensitizers for two-photon initiated polymerization of three-dimensional micro-objects [].

Q8: What is the function of N,N-Dibutylaniline in the total-homocysteine enzymatic assay?

A8: N,N-Dibutylaniline is a reagent in a colorimetric assay for total homocysteine (tHCY) utilizing the enzyme homocysteine α,γ-lyase (rHCYase) []. While the exact mechanism is not fully elaborated in the provided abstract, the assay likely involves the reaction of a tHCY metabolite with a reagent, potentially 4-fluoro-7-sulfobenzofurazan ammonium salt, leading to a detectable color change quantifiable using spectrophotometry []. This approach provides a simple and accessible method for tHCY measurement compared to existing complex techniques.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.